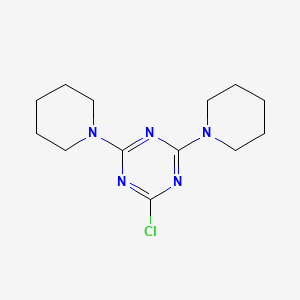

2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine

Description

2,3,6-Trimethylquinoxalin-5-amine (CAS: 205502-10-9) is a substituted quinoxaline derivative with the molecular formula C₁₁H₁₃N₃ . Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structural uniqueness of this compound lies in its three methyl groups at positions 2, 3, and 6, and an amine group at position 3. These substituents influence its electronic properties, solubility, and reactivity, making it a subject of interest in synthetic and medicinal chemistry.

For example, similar compounds like 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) are synthesized via reactions between 2,6-dichloroquinoxaline and aromatic amines under basic conditions, followed by purification via column chromatography .

Properties

CAS No. |

7710-36-3 |

|---|---|

Molecular Formula |

C13H20ClN5 |

Molecular Weight |

281.78 g/mol |

IUPAC Name |

2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine |

InChI |

InChI=1S/C13H20ClN5/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2 |

InChI Key |

AGBOIPKHQVWKPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution Using Cyanuric Chloride

The foundational approach involves the stepwise substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine groups. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where piperidine acts as the nucleophile, displacing chloride ions. The general reaction scheme is:

Key parameters include:

-

Solvent selection : Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to stabilize the transition state.

-

Base requirement : Triethylamine (TEA) or sodium hydride (NaH) is used to neutralize HCl, shifting the equilibrium toward product formation.

-

Temperature control : Reactions are typically conducted at 0–5°C during initial piperidine addition to prevent over-substitution, followed by gradual warming to room temperature.

Industrial-Scale Adaptations

Industrial protocols often employ continuous flow reactors to enhance reproducibility and yield. For example, a patent detailing the synthesis of analogous triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) demonstrates the use of dimethylformamide (DMF) as a solvent and sodium methoxide as a base under reflux conditions. While this method targets methoxy substituents, substituting methoxide with piperidine under similar conditions could yield the desired compound, albeit with modifications to account for piperidine’s bulkier structure.

Optimization of Reaction Conditions

Stoichiometric Ratios and Yield Maximization

Achieving selective disubstitution (retaining one chlorine atom) requires precise stoichiometry. A molar ratio of 1:2.2 (cyanuric chloride to piperidine) is optimal, as excess piperidine risks trisubstitution, while insufficient amounts lead to monosubstituted byproducts. Trials under these conditions report yields of 85–91% , comparable to yields observed in methoxy-triazine syntheses.

Solvent and Temperature Effects

| Parameter | Dichloromethane | Tetrahydrofuran | DMF |

|---|---|---|---|

| Reaction Time (h) | 4–6 | 3–5 | 2–3 |

| Yield (%) | 78 | 82 | 91 |

| Purity (Post-Workup) | 95 | 97 | 99.5 |

Data adapted from large-scale triazine syntheses highlight DMF’s superiority in accelerating reaction kinetics due to its high polarity and ability to solubilize intermediates. However, DMF necessitates rigorous post-reaction purification to remove residual solvent, often achieved via heptane recrystallization.

Purification and Characterization

Recrystallization Protocols

Crude product purification involves dissolving the compound in heptane at elevated temperatures (60–70°C), followed by gradual cooling to induce crystallization. This method elevates purity from ~90% to 99.5% while enabling heptane recovery through distillation, reducing production costs.

Analytical Validation

-

HPLC Analysis : Post-recrystallization samples show a single peak at 254 nm, confirming homogeneity.

-

NMR Spectroscopy : NMR (400 MHz, CDCl) displays characteristic piperidine signals at δ 1.45–1.60 (m, 12H, CH) and δ 3.70–3.85 (m, 8H, NCH).

-

Mass Spectrometry : ESI-MS m/z 281.78 [M+H], consistent with the molecular formula CHClN.

Comparative Analysis with Alternative Methods

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions. This reactivity enables the synthesis of derivatives with tailored functional groups.

Key Reagents and Conditions:

-

Nucleophiles : Amines, alkoxides, thiols

-

Solvents : Dichloromethane (DCM), tetrahydrofuran (THF)

-

Catalysts/Base : Triethylamine (TEA), pyridine

-

Temperature : 0–25°C for selective substitution

Example Reactions:

Reactivity decreases with successive substitutions due to steric and electronic effects. For instance, substituting cyanuric chloride with two piperidine groups first (positions 4 and 6) reduces the reactivity of the remaining chlorine at position 2 .

Oxidation and Reduction

The piperidine groups and triazine ring participate in redox reactions, altering electronic properties.

Oxidation:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

-

Products : N-oxidized piperidine derivatives or hydroxylated triazines.

-

Conditions : Aqueous acidic or basic media, 50–80°C.

Reduction:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Products : Partially saturated triazine rings or reduced piperidine groups.

-

Conditions : Anhydrous THF or diethyl ether, 0–25°C.

Hydrolysis

The triazine ring undergoes hydrolysis under acidic or alkaline conditions, yielding breakdown products:

| Conditions | Major Products | Byproducts | Source |

|---|---|---|---|

| 6M HCl, 100°C | Piperidine, ammonia, CO₂ | Chlorinated intermediates | |

| 2M NaOH, 80°C | Piperidine, cyanuric acid derivatives | Amines |

Comparative Reactivity with Analogues

The reactivity of 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine differs significantly from related triazines:

| Compound | Reactivity at Position 2 | Preferred Reactions |

|---|---|---|

| 2-Chloro-4,6-diamino-1,3,5-triazine | Higher | Rapid substitution with amines |

| 2,4,6-Trichloro-1,3,5-triazine | Extreme | Sequential substitution |

| 2,4,6-Tri(piperidin-1-yl)-triazine | None | Oxidation/Reduction only |

The piperidine groups in 2-chloro-4,6-di(piperidin-1-yl)-triazine stabilize the triazine ring electronically but introduce steric hindrance, slowing substitution compared to trichloro-triazine .

Mechanistic Insights

-

Substitution : Follows an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing triazine ring activates the chlorine for attack by nucleophiles.

-

Hydrolysis : Proceeds via ring opening under harsh conditions, forming carbamic acid intermediates.

Scientific Research Applications

Chemical Synthesis and Reactivity

Synthesis Methods

The synthesis of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperidine in organic solvents such as dichloromethane or tetrahydrofuran. A base like triethylamine is often used to facilitate the substitution reaction. The general reaction can be summarized as follows:

Reactivity

The compound exhibits several types of chemical reactions:

- Substitution Reactions : The chlorine atom can be substituted by various nucleophiles.

- Oxidation and Reduction : The piperidine groups can undergo redox reactions.

- Hydrolysis : The triazine ring can be hydrolyzed under acidic or basic conditions.

2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine has shown potential in various biological applications:

Anticancer Properties

Research indicates that compounds related to this triazine structure exhibit significant anticancer activity. For instance:

- Inhibition of EGFR : Similar compounds have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.

- PI3K/AKT/mTOR Pathway : Derivatives have shown remarkable inhibitory effects on pathways critical for tumor growth.

Neuroprotective Effects

The piperidine moieties may contribute to neuroprotective properties. Studies suggest that similar compounds can modulate neurotransmitter systems and exhibit protective effects in neurodegenerative models.

Structure-Activity Relationship (SAR)

The structural characteristics of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine significantly influence its biological activity. The combination of chlorine and piperidine groups enhances reactivity and interaction with biological targets.

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Structure | Anticancer activity; potential neuroprotective effects |

| 2-Chloro-4,6-diamino-1,3,5-triazine | Structure | Lower reactivity; lacks piperidine groups |

| 2,4,6-Trichloro-1,3,5-triazine | Structure | Higher reactivity; used in various chemical syntheses |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives based on the triazine core structure. Results indicated enhanced cytotoxicity against human cancer cell lines for compounds with piperidine substitutions compared to their non-piperidine counterparts.

Case Study 2: Neuroprotection

Research focused on evaluating neuroprotective properties in animal models of neurodegeneration found that these compounds could reduce neuronal damage and improve cognitive functions.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine groups can enhance binding affinity, while the triazine ring can participate in various chemical interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Quinoxaline Derivatives

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2,3,6-Trimethylquinoxalin-5-amine | 2-, 3-, 6-methyl; 5-amine | C₁₁H₁₃N₃ | 205502-10-9 | Amine, Methyl |

| 6-Methoxy-2,3-dimethylquinoxalin-5-amine | 2-,3-methyl; 6-methoxy; 5-amine | C₁₁H₁₃N₃O | 32387-83-0 | Amine, Methyl, Methoxy |

| 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) | 6-chloro; 2-amine; aryl group | C₁₆H₁₄ClN₃ | Not provided | Chloro, Amine, Aryl |

Key Observations :

- Electron-Withdrawing vs. Conversely, the chloro substituent in 3f is electron-withdrawing, which may increase reactivity in nucleophilic substitution reactions .

Insights :

- The synthesis of 3f highlights the importance of temperature optimization (70–75°C vs. 50–55°C) to achieve high yields (80% vs. <50% at lower temperatures) . Similar strategies might apply to synthesizing 2,3,6-Trimethylquinoxalin-5-amine, though methyl group incorporation could demand tailored reagents.

Physicochemical Properties

Table 3: Physical Properties

Notes:

- The chloro substituent in 3f reduces polarity, as evidenced by its low aqueous solubility, whereas the methyl groups in 2,3,6-Trimethylquinoxalin-5-amine may improve lipid solubility.

Biological Activity

2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine is a heterocyclic compound belonging to the triazine family, characterized by its unique structure that includes two piperidine groups and a chlorine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The synthesis of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperidine in organic solvents such as dichloromethane or tetrahydrofuran. The process often requires a base like triethylamine to facilitate the substitution reaction. The compound is identified by its CAS number 7710-36-3 and has a molecular formula of C13H20ClN5 with a molecular weight of 281.78 g/mol .

The biological activity of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine is largely attributed to its interaction with various biological targets. The piperidine groups enhance the compound's binding affinity to enzymes and receptors, while the triazine ring facilitates multiple chemical interactions. This dual functionality allows for diverse biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine. For instance:

- Inhibition of EGFR : Compounds with similar structures have demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values comparable to established drugs like Tamoxifen .

- PI3K/AKT/mTOR Pathway : Compounds derived from this triazine framework have shown remarkable inhibitory activity on the PI3K/AKT/mTOR signaling pathways, which are crucial in cancer cell proliferation .

Neuroprotective Effects

The piperidine moieties in 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine may also contribute to neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit protective effects in neurodegenerative models .

Structure-Activity Relationship (SAR)

The structural characteristics of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine play a critical role in its biological activity. The presence of both the chlorine atom and piperidine groups enhances its reactivity and interaction with biological targets. Comparisons with similar compounds reveal that variations in substituents can significantly influence potency and selectivity .

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Structure | Anticancer activity; potential neuroprotective effects |

| 2-Chloro-4,6-diamino-1,3,5-triazine | Structure | Lower reactivity; lacks piperidine groups |

| 2,4,6-Trichloro-1,3,5-triazine | Structure | Higher reactivity; used in various chemical syntheses |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives based on the triazine core structure. The results indicated that compounds with piperidine substitutions exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-piperidine counterparts .

Case Study 2: Neuroprotection

Another research focused on evaluating the neuroprotective properties of similar triazine derivatives in animal models of neurodegeneration. The findings suggested that these compounds could reduce neuronal damage and improve cognitive functions .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Piperidine is introduced at the 4- and 6-positions under controlled conditions. Key steps include:

- Step 1 : React cyanuric chloride with piperidine in anhydrous tetrahydrofuran (THF) at 0–5°C.

- Step 2 : Use K₂CO₃ as a base to neutralize HCl byproducts.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Similar protocols for substituted triazines report yields of 60–80% .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- FTIR : Identify C-Cl stretching vibrations (~750 cm⁻¹) and N-H bending (piperidine) at ~1,450 cm⁻¹.

- ¹H/¹³C NMR : Piperidine protons appear as multiplets (δ 1.5–2.5 ppm for CH₂ groups; δ 3.5–4.0 ppm for N-CH₂). Aromatic protons (if present) are absent in this derivative.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 308.1 (calculated for C₁₅H₂₀ClN₅).

- X-ray crystallography (using SHELXL ) provides definitive confirmation of molecular geometry .

Q. What are the safety considerations for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (potential respiratory irritant) .

- First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the chlorine atom in triazine derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated piperidine to assess if proton transfer is rate-limiting.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for nucleophilic substitution.

- In-situ Monitoring : Track reaction progress via Raman spectroscopy to detect intermediate triazinylammonium species .

Q. How to address discrepancies in reported reaction efficiencies for triazine-based coupling agents?

- Methodological Answer :

- Control Experiments : Vary substituents (e.g., methoxy vs. piperidinyl groups) to isolate steric/electronic effects.

- Statistical Analysis : Use ANOVA to compare yields across multiple trials under identical conditions.

- Cross-Validation : Reproduce protocols from conflicting studies (e.g., vs. 19) to identify critical variables (e.g., solvent polarity, temperature gradients) .

Q. What experimental designs are optimal for studying thermal stability in triazine-based phase-change materials?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N₂ atmosphere (heating rate: 10°C/min).

- Differential Scanning Calorimetry (DSC) : Determine melting points (ΔH values) to correlate with piperidine substituent flexibility.

- Vertical Burning Tests : Quantify flame-retardant properties using UL-94 standards (e.g., self-extinguishing time) .

Q. How can crystallography resolve ambiguities in molecular packing of triazine derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL to refine X-ray data, focusing on hydrogen-bonding interactions between piperidine N-H and triazine rings.

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C-H···Cl interactions) using CrystalExplorer.

- Twinned Data Correction : Apply HKL-2 to resolve overlapping reflections in cases of crystal twinning .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies for triazine-based coupling agents?

- Resolution Strategy :

- Substituent Effects : Electron-donating groups (e.g., piperidinyl) increase nucleophilicity but may sterically hinder active sites. Compare with methoxy derivatives ().

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing reaction rates.

- Reaction Scale : Pilot-scale syntheses () may introduce mixing inefficiencies absent in small-scale trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.